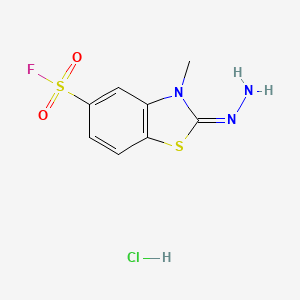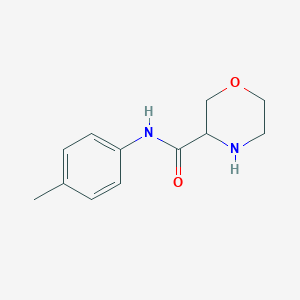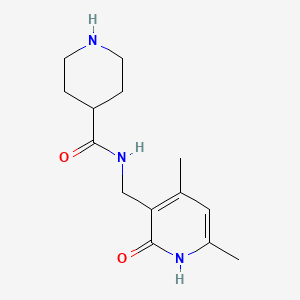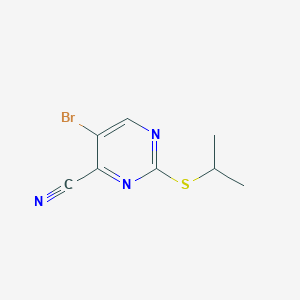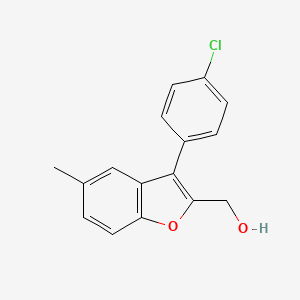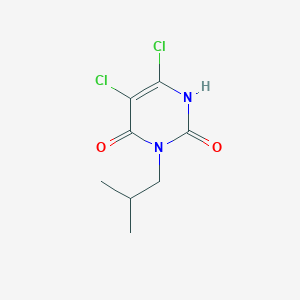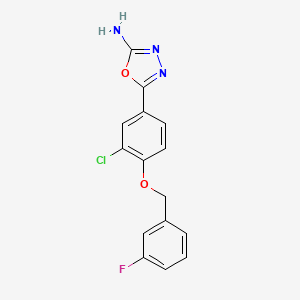
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、オキサジアゾール誘導体の一種である合成有機化合物です。
準備方法
合成経路および反応条件
5-(3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンの合成は、通常、以下の手順が含まれます。
オキサジアゾール環の形成: これは、適切なヒドラジドとカルボン酸またはその誘導体を酸性または塩基性条件下で環化させることで達成できます。
3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル基の導入: この手順では、オキサジアゾール環を、炭酸カリウムなどの塩基の存在下で、3-クロロ-4-((3-フルオロベンジル)オキシ)ベンジルクロリドと反応させる求核置換反応が関与します。
工業的生産方法
この化合物の工業的生産方法は、収率と純度を高めるために上記の合成経路を最適化する必要があります。これには、連続フローリアクター、高度な精製技術、厳格な品質管理対策の使用が含まれます。
化学反応の分析
反応の種類
5-(3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にクロロおよびフルオロ位置で求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤をエーテルやテトラヒドロフランなどの溶媒中で使用します。
置換: 炭酸カリウムや水酸化ナトリウムなどの塩基をジメチルスルホキシドやアセトニトリルなどの極性非プロトン性溶媒中で使用します。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応する酸化物を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
5-(3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、いくつかの科学研究への応用があります。
医薬品化学: 抗がん剤、抗菌剤、抗炎症剤としての可能性が研究されています。
農業: この化合物は、その生物活性により、殺虫剤や除草剤としての可能性が探索されています。
材料科学: ポリマーやコーティングなどの新しい材料の開発における可能性が調査されています。
科学的研究の応用
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
作用機序
5-(3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンの作用機序は、特定の分子標的および経路との相互作用が含まれます。たとえば、薬理学的用途では、疾患プロセスに関与する特定の酵素または受容体を阻害する可能性があります。正確な分子標的および経路は、特定の用途および生物学的コンテキストによって異なる可能性があります。
類似の化合物との比較
類似の化合物
ラパチニブ: 乳がんの治療に使用されるチロシンキナーゼ阻害剤。
ゲフィチニブ: 非小細胞肺がんに使用される別のチロシンキナーゼ阻害剤。
エルロチニブ: ゲフィチニブと同様に、非小細胞肺がんと膵臓がんに使用されます。
独自性
5-(3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル)-1,3,4-オキサジアゾール-2-アミンは、その特定の化学構造により、独特の生物活性と潜在的な用途を付与することで、独自です。オキサジアゾール環と3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル基の組み合わせは、他の類似の化合物とは異なり、生物学的標的との独自の相互作用につながる可能性があります。
類似化合物との比較
Similar Compounds
Lapatinib: A tyrosine kinase inhibitor used in the treatment of breast cancer.
Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for non-small cell lung cancer and pancreatic cancer.
Uniqueness
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of the oxadiazole ring with the 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group differentiates it from other similar compounds and may result in unique interactions with biological targets.
特性
分子式 |
C15H11ClFN3O2 |
|---|---|
分子量 |
319.72 g/mol |
IUPAC名 |
5-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11ClFN3O2/c16-12-7-10(14-19-20-15(18)22-14)4-5-13(12)21-8-9-2-1-3-11(17)6-9/h1-7H,8H2,(H2,18,20) |
InChIキー |
GUFJGUULYAUOHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-N-(2,4-dimethylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11778089.png)
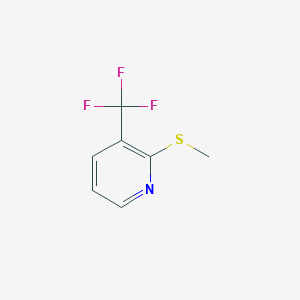
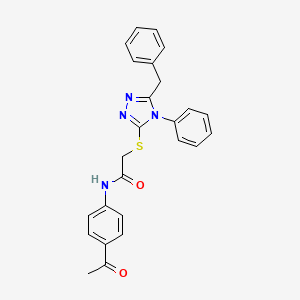
![5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778105.png)
![6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11778107.png)

![Dicyclohexylamine 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B11778131.png)
